4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
Description
Overview of Oxazole-Containing Chemical Entities in Research
Oxazole (B20620) rings, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are prevalent structural motifs in a wide array of biologically active compounds and natural products. Their unique electronic properties and ability to participate in various non-covalent interactions make them valuable pharmacophores in drug discovery. The oxazole nucleus is a key component in numerous compounds that exhibit a broad spectrum of biological activities, highlighting its significance in medicinal chemistry. The versatility of the oxazole ring also allows for its use as a synthetic intermediate in the construction of more complex molecular architectures.
Significance of Butanoic Acid Structural Motifs in Synthetic Chemistry
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. The aliphatic chain of butanoic acid can also be functionalized, allowing for the introduction of various substituents to modulate the physicochemical properties of the parent molecule. In the context of drug design, the butanoic acid moiety can serve as a flexible linker or spacer, connecting a pharmacologically active core to other functional groups to optimize binding to biological targets.
Foundational Research on 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
While extensive research exists for the broader classes of oxazoles and butanoic acids, foundational studies specifically focused on this compound are more niche. The core of the research on this compound lies in its synthesis and characterization. The molecule itself is comprised of a phenyl group at the 5-position of the oxazole ring and a butanoic acid chain at the 2-position.
Synthesis and Characterization:
The synthesis of 2,5-disubstituted oxazoles can be achieved through various established synthetic methodologies. One common approach involves the condensation and cyclization of an appropriate α-haloketone with an amide. For the specific synthesis of this compound, a plausible route would involve the reaction of a 2-halo-1-phenylethanone with an amide derivative of a dicarboxylic acid, such as glutaramide or a protected form of glutamic acid, followed by hydrolysis to yield the final butanoic acid derivative.
Another powerful method for the formation of the oxazole ring is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comresearchgate.netresearchgate.net This reaction allows for the construction of the oxazole ring from an aldehyde and TosMIC. mdpi.comresearchgate.netresearchgate.net In the context of the target molecule, a potential synthetic strategy could involve the reaction of benzaldehyde (B42025) with TosMIC to form 5-phenyl-1,3-oxazole, which would then need to be functionalized at the 2-position with the butanoic acid side chain. This subsequent functionalization can be challenging and may require multi-step synthetic sequences.
The characterization of this compound would rely on standard analytical techniques. The structural confirmation and purity assessment would be conducted using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.
Interactive Data Table: Predicted and Observed Properties
| Property | Data | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem uni.lu |
| Molecular Weight | 231.25 g/mol | PubChem uni.lu |
| XLogP3 | 2.1 | PubChem (Predicted) uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) uni.lu |
| Rotatable Bond Count | 4 | PubChem (Predicted) uni.lu |
| Exact Mass | 231.089543 g/mol | PubChem uni.lu |
| Monoisotopic Mass | 231.089543 g/mol | PubChem uni.lu |
Research Findings:
Detailed research findings specifically on the biological activity or material properties of this compound are not widely documented in publicly accessible literature. However, the structural motifs present in the molecule suggest potential areas of investigation. The presence of the 5-phenyloxazole (B45858) core, a known pharmacophore, combined with the flexible butanoic acid linker, makes it a candidate for screening in various biological assays. For instance, related 2,5-disubstituted oxazole derivatives have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors. nih.gov
Further research would be necessary to fully elucidate the chemical reactivity, physical properties, and potential applications of this specific compound. Such studies would likely involve a more detailed exploration of its synthesis, including optimization of reaction conditions and exploration of alternative synthetic routes. Subsequent investigations would then focus on its biological evaluation or its utility as a building block in the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLNERWPKVLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 5 Phenyl 1,3 Oxazol 2 Yl Butanoic Acid and Analogs
Retrosynthetic Analysis of the 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid Framework
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. The most logical disconnections focus on the bonds forming the oxazole (B20620) ring and the carbon-carbon bond connecting the butanoic acid side chain.
Disconnection Approach 1: Breaking the Oxazole Ring
One common strategy involves the disconnection of the C-O and C-N bonds of the oxazole ring, a strategy employed in classical methods like the Robinson-Gabriel synthesis. This leads back to an α-acylamino ketone precursor. For the target molecule, this would involve disconnecting the oxazole to reveal a key intermediate, an N-acyl derivative of an aminoketone.
Disconnection Approach 2: Disconnecting the Side Chain
Alternatively, a disconnection at the C2-position of the oxazole ring, separating the heterocyclic core from the butanoic acid side chain, can be considered. This approach would involve the synthesis of a 2-functionalized-5-phenyloxazole, which can then be coupled with a four-carbon synthon to introduce the butanoic acid moiety.
These retrosynthetic pathways provide a roadmap for the synthesis of this compound and its analogs, guiding the selection of appropriate starting materials and synthetic routes.
Established Synthetic Routes for 1,3-Oxazole Ring Systems
The 1,3-oxazole ring is a common motif in many biologically active compounds, and numerous methods have been developed for its construction. researchgate.net These can be broadly categorized into classical, contemporary, and sustainable approaches.
Classical methods for oxazole synthesis often rely on the cyclodehydration of precursor molecules. Two of the most well-established methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring. pharmaguideline.comwikipedia.org This reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org A one-pot variation of this method combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. acs.org
The Fischer oxazole synthesis is another classical method that produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.comijpsonline.com
The Van Leusen oxazole synthesis , developed in 1972, provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. mdpi.com
| Classical Method | Precursors | Key Features |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Cyclodehydration reaction. pharmaguideline.comwikipedia.org |
| Fischer Oxazole Synthesis | Cyanohydrin and aromatic aldehyde | Forms 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com |
| Van Leusen Oxazole Synthesis | Aldehyde and TosMIC | [3+2] cycloaddition to form 5-substituted oxazoles. ijpsonline.commdpi.com |
Modern synthetic chemistry has introduced a variety of metal-catalyzed and transition-metal-free methods for oxazole synthesis, often offering milder reaction conditions and greater functional group tolerance.
Metal-Catalyzed Syntheses:
Transition metals such as palladium, copper, ruthenium, and gold have been employed as catalysts in oxazole synthesis. tandfonline.comirjmets.com For instance, palladium-catalyzed coupling reactions have been utilized for the synthesis of concatenated oxazoles. tandfonline.com Copper-catalyzed reactions of 1-alkynes with acyl azides can produce 2,5-disubstituted oxazoles. tandfonline.com A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a nickel-catalyzed Suzuki-Miyaura coupling. ijpsonline.com
Transition-Metal-Free Syntheses:
In recent years, there has been a growing interest in developing transition-metal-free synthetic routes to avoid the potential toxicity and cost associated with metal catalysts. rsc.orgrsc.org These methods often utilize iodine-mediated reactions or other oxidative cyclization strategies. rsc.org For example, 2,5-disubstituted oxazoles can be synthesized via an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes. organic-chemistry.org
| Contemporary Method | Catalyst/Reagent | Key Features |
| Metal-Catalyzed Synthesis | Pd, Cu, Ru, Au, Ni | Milder conditions, greater functional group tolerance. tandfonline.comirjmets.comtandfonline.com |
| Transition-Metal-Free Synthesis | Iodine, Phenyliodine diacetate (PIDA) | Avoids metal catalysts, often involves oxidative cyclization. rsc.orgrsc.orgorganic-chemistry.org |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize the use of hazardous substances and reduce environmental impact. ijpsonline.comijpsonline.com
Sustainable approaches to oxazole synthesis include the use of:
Microwave irradiation: This technique can significantly accelerate reaction times and improve yields compared to conventional heating. ijpsonline.comresearchgate.net
Ultrasound: Sonochemistry can enhance reaction rates and efficiency. ijpsonline.com
Ionic liquids and deep-eutectic solvents: These can serve as environmentally benign reaction media that can often be recycled and reused. ijpsonline.comijpsonline.com
Water as a solvent: Performing reactions in water, where possible, is a key aspect of green chemistry. nih.gov An efficient Van Leusen reaction for the formation of oxazoles has been reported using triethylamine (B128534) and β-cyclodextrin in water. nih.gov
These green synthetic methods not only reduce the environmental footprint of chemical processes but can also lead to improved reaction performance in terms of yield, purity, and energy consumption. ijpsonline.comijpsonline.com
Strategies for Integrating the Butanoic Acid Side Chain
The introduction of the butanoic acid side chain at the 2-position of the 5-phenyloxazole (B45858) ring is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, including the use of a precursor that already contains the four-carbon chain or through post-synthetic modification of the oxazole ring.
One approach is to start with a precursor that already incorporates the butanoic acid moiety or a synthon that can be readily converted to it. For example, a 2-(halomethyl)oxazole can serve as a versatile intermediate. nih.gov This intermediate can undergo nucleophilic substitution with a variety of nucleophiles, including those that can be used to build the butanoic acid chain. nih.gov
Alternatively, a 2-methyloxazole (B1590312) can be deprotonated and then alkylated to introduce a longer side chain. nih.gov The nitrile group in a 2-(cyanomethyl)oxazole also offers a reactive handle for further carbon-carbon bond formation and subsequent conversion to a carboxylic acid. nih.gov
Another strategy involves the hydrolysis of an ester precursor. For instance, an ethyl ester of the target molecule can be hydrolyzed using a base like lithium hydroxide (B78521) to yield the desired carboxylic acid. chemicalbook.com
Coupling Reactions for Butanoic Acid Moiety Introduction
The introduction of a butanoic acid moiety at the C2 position of a 5-phenyl-1,3-oxazole ring is a critical synthetic step that can be approached through several C-C bond-forming strategies. While direct, single-step syntheses for this specific compound are not extensively detailed in dedicated literature, general and analogous methodologies provide a clear blueprint for its potential construction. These methods typically involve either the coupling of a pre-formed oxazole with a four-carbon chain or building the chain off an existing oxazole precursor.
One plausible strategy involves the functionalization of a 2-methyl-5-phenyloxazole (B1615902) intermediate. The methyl group can be deprotonated using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This anion can then react with a suitable three-carbon electrophile. For example, reaction with propylene (B89431) oxide would introduce a 3-hydroxybutyl chain, which could subsequently be oxidized to the desired carboxylic acid. Alternatively, reaction with an allyl halide followed by oxidative cleavage of the resulting double bond would also yield the butanoic acid side chain.
Cross-coupling reactions represent another powerful tool. A 2-halo-5-phenyloxazole (e.g., 2-bromo- or 2-iodo-5-phenyloxazole) could be coupled with an organometallic reagent containing the butanoic acid moiety, which would likely be protected as an ester. For instance, a Negishi coupling with an organozinc reagent like ethyl 4-bromozinciobutanoate or a Suzuki coupling with a corresponding boronic ester are established methods for forming C-C bonds with heterocyclic cores. nih.govnih.gov The reaction of dianions derived from compounds like 4-(phenylsulfonyl)butanoic acid with electrophiles also presents a viable, albeit less direct, route for constructing substituted butanoic acid structures. researchgate.net
A different conceptual approach involves cascade reactions, which can form complex structures in a single pot. For instance, copper-catalyzed aerobic cascade reactions have been used to synthesize 4-(pyrazol-4-yl) butanoic acid derivatives from hydrazones and exocyclic dienones. nih.gov This methodology, which involves a [3+2] annulation followed by a ring-opening, showcases an advanced strategy for concurrently forming a heterocycle and a butanoic acid side chain. nih.gov While applied to pyrazoles, the principles could inspire similar strategies for oxazole synthesis.
Table 1: Potential Coupling Strategies for Butanoic Acid Moiety Introduction
| Coupling Strategy | Oxazole Precursor | Coupling Partner/Reagent | Key Transformation | Potential Product |
|---|---|---|---|---|
| Alkylation | 2-Methyl-5-phenyloxazole | 1. Strong Base (e.g., LDA)2. Propylene Oxide3. Oxidation | Nucleophilic addition & Oxidation | This compound |
| Suzuki Coupling | 2-Bromo-5-phenyloxazole | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | Pd-catalyzed C-C bond formation | Ethyl 4-(5-phenyl-1,3-oxazol-2-yl)butanoate |
| Negishi Coupling | 2-Iodo-5-phenyloxazole | Ethyl 4-(bromozincio)butanoate | Pd- or Ni-catalyzed C-C bond formation | Ethyl 4-(5-phenyl-1,3-oxazol-2-yl)butanoate |
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Modifications can be made to the phenyl ring at the C5 position, the butanoic acid chain at the C2 position, or the oxazole core itself. Researchers have developed numerous methods for creating libraries of 2,5-disubstituted oxazoles and related 1,3,4-oxadiazoles, which serve as excellent examples for the synthesis of diverse analogs.
One common strategy involves varying the aromatic aldehydes and other precursors used in the initial cyclization reaction. For example, a rhodium-catalyzed annulation of various N-sulfonyl-1,2,3-triazoles with a range of substituted aromatic aldehydes provides straightforward access to a variety of 2,5-diaryl substituted oxazole derivatives. rsc.org This method was successfully used to synthesize the natural products balsoxin and texamine in a single step. rsc.org Similarly, analogs of the 1,3,4-oxadiazole (B1194373) core, which is isosteric to the 1,3-oxazole ring, have been synthesized. For instance, a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were prepared by reacting acetohydrazides with various aromatic acids in phosphorus oxychloride. mdpi.com This demonstrates how modifications of the aryl group at C5 are readily achieved by simply changing the starting aromatic acid. mdpi.com
Derivatives can also be created by modifying the side chain at the C2 position. Instead of a butanoic acid, other functional groups or heterocyclic rings can be introduced. For instance, a series of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamides were synthesized, where the butanoic acid is replaced by a functionalized tetrahydropyridine (B1245486) ring system. nih.gov
Table 2: Examples of Synthesized Analogs and Derivatives
| Core Structure | C2-Substituent | C5-Substituent | Synthetic Method | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Oxazole | 4-Methoxyphenyl | 4-Methoxyphenyl | Rhodium-catalyzed annulation of triazole and aldehyde | 92% | rsc.org |
| 1,3-Oxazole | Phenyl | 3,4-Dimethoxyphenyl (Balsoxin) | Rhodium-catalyzed annulation of triazole and aldehyde | 81% | rsc.org |
| 1,3,4-Oxadiazole | Benzo[d]thiazol-2(3H)-on-3-ylmethyl | o-Tolyl | Cyclization of acetohydrazide with aromatic acid | 89.7% | mdpi.com |
| 1,3,4-Oxadiazole | Benzo[d]thiazol-2(3H)-on-3-ylmethyl | 3-Chlorophenyl | Cyclization of acetohydrazide with aromatic acid | 85.8% | mdpi.com |
| 1,3,4-Oxadiazole | 3,6-Dihydropyridin-1(2H)-yl benzamide | Phenyl | Multi-step synthesis involving pyridinium (B92312) ylide reduction | Fair to good | nih.gov |
Methodological Advancements in Reaction Optimization and Yield Enhancement
Continuous efforts in synthetic organic chemistry aim to improve the efficiency, sustainability, and yield of reactions for producing heterocyclic compounds like oxazoles. Key advancements include the development of novel catalytic systems, the use of milder reaction conditions, and the application of sustainable energy sources like microwave irradiation.
Recent progress has moved away from harsh traditional methods, such as the Robinson-Gabriel reaction which requires strong dehydrating agents, towards more efficient catalytic processes. An iodine-catalyzed tandem oxidative cyclization has been developed for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino ketones. acs.org This method is metal-free, proceeds under mild conditions, and demonstrates excellent functional group compatibility. acs.org Another innovative approach is a copper-catalyzed aerobic oxidative cascade reaction between terminal alkenes and azides, which provides 2,5-disubstituted oxazoles in a novel pathway involving 1,3-dipolar cycloaddition and subsequent rearrangements. researchgate.net
Rhodium catalysis has also proven effective. The annulation of N-sulfonyl-1,2,3-triazoles with aldehydes offers a highly efficient route to 2,5-diaryloxazoles. rsc.org Optimization of this reaction showed a dramatic temperature dependence; increasing the temperature from 60 °C to 120 °C improved the yield of the desired oxazole from 14% to 79%. rsc.org
Furthermore, sustainable or "green" chemistry techniques have been applied to the synthesis of related heterocyclic structures. In the synthesis of benzoxazole (B165842) derivatives, methods utilizing microwave irradiation, ultrasound, and mechanochemistry have been compared to conventional heating. mdpi.com For many of the reaction steps, these sustainable methods resulted in significantly reduced reaction times and comparable or even superior yields. mdpi.com For example, the synthesis of Schiff base intermediates was achieved in just 5 minutes using microwave or ultrasound assistance, compared to 1 hour with conventional stirring. mdpi.com
Table 3: Comparison of Synthetic Methodologies and Optimization
| Method | Catalyst / Reagent | Conditions | Key Advancement | Example Yield | Reference |
|---|---|---|---|---|---|
| Iodine-Catalyzed Cyclization | I₂ (20 mol%), TBHP | DMF, 80 °C, 12 h | Metal-free, mild conditions, broad scope | 85% | acs.org |
| Copper-Catalyzed Cascade | Cu(OAc)₂·H₂O (10 mol%) | Toluene, 100 °C, 24 h, Air | Novel cascade pathway using air as oxidant | 81% | researchgate.net |
| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%) | DCE, 120 °C, 12 h | High efficiency, direct synthesis of natural products | 79% (optimized) | rsc.org |
| Microwave-Assisted Synthesis (Analogous) | ZnO Nanoparticles | 600 W, 30 °C, 5 min | Drastic reduction in reaction time | High yields | mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization of 4 5 Phenyl 1,3 Oxazol 2 Yl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in the molecule. The expected chemical shifts for 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid are based on the distinct electronic environments of its constituent parts: the aromatic phenyl group, the heteroaromatic oxazole (B20620) ring, and the aliphatic butanoic acid chain.
¹H NMR: The proton spectrum is anticipated to show distinct signals for each non-equivalent proton. The phenyl group protons typically appear in the downfield aromatic region. The single proton on the oxazole ring is also expected in this region, slightly upfield of the phenyl signals due to the heterocyclic environment. The aliphatic protons of the butanoic acid chain will appear further upfield. The carboxylic acid proton is often a broad singlet at a very downfield position.
¹³C NMR: The carbon spectrum will show signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found furthest downfield. Carbons of the aromatic and heteroaromatic rings appear in the intermediate region, while the aliphatic carbons of the butanoic acid chain are found in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted values are based on standard chemical shift ranges for the structural motifs present in the molecule. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~11.0-12.0 (s, br) | ~175-180 |
| Aliphatic Chain (-CH₂-COOH) | ~2.5 (t) | ~30-35 |
| Aliphatic Chain (-CH₂-CH₂-COOH) | ~2.1 (p) | ~22-27 |
| Aliphatic Chain (Oxazole-CH₂-) | ~3.0 (t) | ~24-29 |
| Oxazole Ring (C2) | - | ~160-165 |
| Oxazole Ring (C4-H) | ~7.2-7.4 (s) | ~123-128 |
| Oxazole Ring (C5) | - | ~150-155 |
| Phenyl Ring (C-ipso) | - | ~127-132 |
| Phenyl Ring (C-ortho) | ~7.6-7.8 (m) | ~124-129 |
| Phenyl Ring (C-meta) | ~7.4-7.5 (m) | ~128-131 |
| Phenyl Ring (C-para) | ~7.3-7.4 (m) | ~127-130 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY is expected to show a clear correlation pathway along the butanoic acid chain: the protons at C2' would couple to C3', and C3' protons would couple to C4'. This confirms the integrity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H coupling). It would be used to definitively assign each proton signal to its corresponding carbon signal in the aliphatic chain, the oxazole ring (C4-H), and the phenyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). Key expected correlations would include:
The protons on the methylene (B1212753) group adjacent to the oxazole ring (~3.0 ppm) correlating to the C2 carbon of the oxazole ring (~160-165 ppm), confirming the connection of the side chain to the heterocycle.
The proton on the oxazole ring (C4-H) correlating to the ipso-carbon of the phenyl ring, and the ortho-protons of the phenyl ring correlating to C5 of the oxazole, confirming the phenyl-oxazole linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound is expected to be a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Other key absorptions include aromatic C=C stretching in the 1450-1600 cm⁻¹ region, C-O and C=N stretching from the oxazole ring between 1000-1300 cm⁻¹ and 1600-1680 cm⁻¹ respectively, and aliphatic C-H stretching just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that change molecular polarizability, is complementary to IR. It is particularly effective for non-polar bonds. The aromatic C=C stretching vibrations of the phenyl and oxazole rings are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the carbon backbone would also be more prominent compared to the IR spectrum.
Table 2: Predicted Principal Vibrational Bands (cm⁻¹)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Broad (IR) / Weak (Raman) |
| C-H stretch | Aromatic (Phenyl/Oxazole) | 3000-3100 | Medium (IR) / Strong (Raman) |
| C-H stretch | Aliphatic (Butanoic Chain) | 2850-2960 | Medium (IR) / Medium (Raman) |
| C=O stretch | Carboxylic Acid | 1700-1725 | Strong (IR) / Medium (Raman) |
| C=N stretch | Oxazole Ring | 1600-1680 | Medium (IR & Raman) |
| C=C stretch | Aromatic Rings | 1450-1600 | Medium-Strong (IR & Raman) |
| C-O stretch | Oxazole/Carboxylic Acid | 1000-1300 | Strong (IR) / Weak (Raman) |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₃NO₃), the monoisotopic mass is 231.09 Da. uni.lu
In a typical electron ionization (EI-MS) experiment, the molecular ion peak [M]⁺ at m/z 231 would be observed. uni.lu The stability of the aromatic and heteroaromatic systems suggests this peak would be reasonably intense. Common fragmentation pathways would likely involve the butanoic acid chain, which is the most fragile part of the molecule.
Key predicted fragments include:
Loss of the carboxyl group (-COOH, 45 Da): Leading to a fragment at m/z 186.
McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids, which could lead to a neutral alkene loss and a charged fragment.
Cleavage at the α-β carbon bond of the side chain: This would result in a stable ion containing the oxazole-phenyl moiety.
Fragmentation of the oxazole ring: This is less likely but possible under high energy conditions.
Table 3: Predicted Mass Spectrometry Fragments
| m/z (Daltons) | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 231 | [C₁₃H₁₃NO₃]⁺ | Molecular Ion [M]⁺ |
| 214 | [C₁₃H₁₂NO₂]⁺ | Loss of OH radical [M-17] |
| 186 | [C₁₂H₁₂NO]⁺ | Loss of carboxyl group [M-45] |
| 171 | [C₁₀H₇NO]⁺ | Cleavage of butanoic chain |
| 144 | [C₉H₆NO]⁺ | Fragment containing phenyl-oxazole core |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Diffraction Crystallography for Precise Three-Dimensional Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide its exact three-dimensional atomic arrangement in the solid state. While specific experimental data is not available, predictions can be made based on related structures. mdpi.comul.ie
The molecule is expected to exhibit near-planarity in the phenyl-oxazole core. The dihedral angle between the phenyl and oxazole rings would be relatively small, indicating significant conjugation. The butanoic acid chain, with its sp³ hybridized carbons, would be flexible and adopt a low-energy conformation, likely extended to minimize steric hindrance.
A critical feature of the crystal packing would be intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically forms a centrosymmetric dimer motif, a common structural feature for carboxylic acids in the solid state. mdpi.com
Table 4: Expected Crystallographic Parameters and Structural Features
| Parameter | Expected Finding |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c, P-1) |
| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers (R²₂(8) motif) |
| Molecular Conformation | Largely planar phenyl-oxazole system with a flexible, extended alkyl chain |
| Bond Lengths & Angles | Consistent with standard values for aromatic C-C, C=N, C-O, and C=O bonds |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound and for separating it from any impurities or starting materials.
For a molecule like this compound, a reversed-phase HPLC method would be most effective. This involves a non-polar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase. The compound would be dissolved in a suitable solvent, injected onto the column, and eluted with a gradient of polar solvents, such as water and acetonitrile, typically acidified with a small amount of formic or trifluoroacetic acid to ensure the carboxylic acid remains protonated and gives a sharp peak. Purity is assessed by detecting the eluted compound, usually with a UV detector set to a wavelength where the aromatic system strongly absorbs (e.g., ~254 nm), and integrating the area of the resulting peak. A pure sample would ideally show a single, sharp peak at a characteristic retention time.
Computational and Theoretical Chemistry Studies on 4 5 Phenyl 1,3 Oxazol 2 Yl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com A DFT calculation for 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid would begin with geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), to find the most stable three-dimensional conformation of the molecule (its lowest energy state). dergipark.org.trresearchgate.net
Upon optimization, various electronic properties could be calculated. These properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP), help in understanding the molecule's charge distribution and how it might interact with other molecules. The MEP map, for instance, would visually identify regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack. ajchem-a.com For this specific compound, such an analysis would likely reveal a negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carboxyl group, and positive potentials around the acidic hydrogen.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govmdpi.com For this compound, the HOMO would likely be distributed across the electron-rich phenyl and oxazole rings, while the LUMO might be similarly located, allowing for intramolecular charge transfer. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: This table is illustrative as specific HOMO/LUMO energy values for the title compound are not available.)
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ²/2η | Measures the electrophilic power of a molecule. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these interactions. biointerfaceresearch.com This analysis helps to rationalize the molecule's stability based on electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov For this compound, NBO analysis would likely highlight significant delocalization within the π-systems of the phenyl and oxazole rings and potential hyperconjugative interactions between the lone pairs on the heteroatoms and adjacent anti-bonding orbitals.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for studying how a molecule interacts with biological targets and explores its dynamic behavior.
Molecular Docking Investigations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
A molecular docking study of this compound would require a specific protein target. The study would predict the binding pose of the compound within the protein's active site and estimate the binding affinity (often as a docking score in kcal/mol). The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a target's active site.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
An MD simulation of this compound, either alone in a solvent or bound to a protein target, would reveal its conformational flexibility and the stability of its interactions. This analysis could confirm whether a binding pose predicted by docking is stable over time, explore different conformations the molecule can adopt, and provide a more refined calculation of binding free energy.
Electrostatic Potential (ESP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. irjweb.com The ESP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing varying potential values.
For this compound, the ESP surface would reveal distinct regions of positive, negative, and neutral potential. The color scheme typically ranges from red (most negative potential) to blue (most positive potential), with intermediate values represented by orange, yellow, and green. irjweb.com
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In the case of this compound, the most negative potential is expected to be localized on the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the carboxylic acid group. These atoms possess lone pairs of electrons and are thus the primary sites for interaction with electrophiles.
Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the carboxylic acid group and the hydrogen atoms attached to the aromatic and aliphatic carbons are expected to exhibit the most positive potential.
Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.
The ESP map provides a clear visualization of the molecule's polarity and helps in understanding its intermolecular interactions, such as hydrogen bonding. The distinct charge separation between the electron-rich heteroatoms and the electron-poor hydrogen atoms is a key determinant of the molecule's chemical behavior.
Theoretical Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis, NMR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. acu.edu.innih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. For this compound, the predicted IR spectrum would show characteristic peaks corresponding to its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Representative) |
| O-H stretching (carboxylic acid) | ~3500 (broad) |
| C-H stretching (aromatic) | ~3100-3000 |
| C-H stretching (aliphatic) | ~2950-2850 |
| C=O stretching (carboxylic acid) | ~1710 |
| C=N stretching (oxazole) | ~1650 |
| C=C stretching (aromatic & oxazole) | ~1600-1450 |
| C-O stretching (oxazole & carboxylic acid) | ~1300-1100 |
This table presents representative values based on computational studies of similar compounds. Actual values may vary.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. nih.gov For this compound, the predicted UV-Vis spectrum would likely show absorption bands in the UV region, arising from π→π* transitions within the conjugated system of the phenyl and oxazole rings.
| Electronic Transition | Predicted λmax (nm) (Representative) |
| π→π* (Phenyl ring) | ~200-220 |
| π→π* (Oxazole ring) | ~240-260 |
| π→π* (Conjugated system) | ~280-320 |
This table presents representative values based on computational studies of similar compounds. Actual values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.za These predictions are invaluable for assigning the signals in experimental NMR spectra.
Predicted ¹H NMR Chemical Shifts (Representative)
| Proton Type | Predicted Chemical Shift (ppm) (Representative) |
| -COOH | ~10-12 |
| Aromatic (Phenyl) | ~7.3-7.8 |
| Oxazole-H | ~7.0-7.2 |
| -CH₂- (adjacent to oxazole) | ~2.8-3.2 |
| -CH₂- | ~1.9-2.3 |
| -CH₂- (adjacent to COOH) | ~2.4-2.8 |
This table presents representative values based on computational studies of similar compounds. Actual values may vary.
Predicted ¹³C NMR Chemical Shifts (Representative)
| Carbon Type | Predicted Chemical Shift (ppm) (Representative) |
| C=O (Carboxylic acid) | ~170-180 |
| C (Oxazole, C=N) | ~150-160 |
| C (Oxazole, C-O) | ~140-150 |
| C (Aromatic, substituted) | ~130-140 |
| C (Aromatic) | ~125-130 |
| C (Oxazole, C-H) | ~100-110 |
| -CH₂- (adjacent to oxazole) | ~25-35 |
| -CH₂- | ~20-30 |
| -CH₂- (adjacent to COOH) | ~30-40 |
This table presents representative values based on computational studies of similar compounds. Actual values may vary.
Study of Non-Covalent Interactions and Intermolecular Forces
The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound, including its crystal packing and interactions with biological macromolecules. nih.gov These weak interactions, while individually not as strong as covalent bonds, collectively play a significant role in determining the three-dimensional structure and properties of molecular solids.
Hydrogen Bonding: The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding involving the carboxylic acid group. The hydroxyl proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonded networks in the solid state. The nitrogen atom of the oxazole ring can also act as a hydrogen bond acceptor. bioorganica.com.ua
π-π Stacking: The presence of two aromatic rings, the phenyl group and the oxazole ring, allows for π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of the aromatic rings. The geometry of these interactions can be either face-to-face or edge-to-face.
Van der Waals Forces: These are non-specific attractive or repulsive forces between molecules. They include London dispersion forces, which are present in all molecules and arise from temporary fluctuations in electron density.
C-H···π Interactions: The hydrogen atoms of the butanoic acid chain and the phenyl ring can interact with the π-electron clouds of the aromatic rings in neighboring molecules.
Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be used to quantify the strength and nature of these non-covalent interactions. nih.gov These studies provide a detailed picture of the forces that govern the self-assembly of this compound molecules.
Structure Activity Relationship Sar Investigations of 4 5 Phenyl 1,3 Oxazol 2 Yl Butanoic Acid Derivatives
Positional and Substituent Effects on the Oxazole (B20620) Ring
The substitution pattern on the oxazole ring plays a pivotal role in modulating the biological activity of this class of compounds. The relative positioning of the phenyl and butanoic acid groups, as well as the introduction of other substituents on the heterocyclic core, can significantly alter the molecule's efficacy.
The oxazole ring is a five-membered heterocycle with distinct electronic properties. Generally, the C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 and C4 positions are more electron-rich. nih.gov This electronic nature dictates the feasibility and outcome of synthetic modifications.
Studies comparing 2,4-disubstituted and 2,5-disubstituted oxazoles have revealed that the substitution pattern is crucial for activity. For instance, in a series of antibacterial agents, the arrangement of substituents on the oxazole and its bioisosteric counterpart, thiazole (B1198619), had a significant impact on their potency. Pharmacological observations indicated that substituents at the second and fourth positions, along with the nature of the heteroatom (sulfur vs. oxygen), markedly influenced antibacterial activity. researchgate.net While the 2,5-substitution pattern is present in the parent compound, altering this to a 2,4-substitution would likely change the spatial orientation of the key pharmacophoric groups, affecting target binding.
Research on related benzoxazole (B165842) derivatives has shown that introducing electron-donating groups at the C-5 position of the fused benzene (B151609) ring can increase product yield in certain cyclization reactions, highlighting how substituents can influence the chemistry of the heterocyclic system. jlu.edu.cnresearchgate.net This suggests that substituents directly on the oxazole ring of 4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid could likewise modulate its electronic properties and, consequently, its biological interactions.
| Compound Series | Substitution Pattern | Key Finding | Reference |
| Oxazole/Thiazole Derivatives | 2,4-disubstituted | The relative position of substituents and the heteroatom (O vs. S) significantly influenced antibacterial activity. | researchgate.net |
| Benzoxazole Derivatives | C-5 and C-6 positions | Electron-donating groups at C-5 and electron-withdrawing groups at C-6 increased reaction yields for cyclization. | jlu.edu.cnresearchgate.net |
Influence of the Phenyl Moiety at the 5-Position of the Oxazole Ring
The phenyl group at the 5-position of the oxazole ring is a critical component, often involved in hydrophobic or aromatic interactions within a biological target. Modifications to this phenyl ring, such as the introduction of various substituents, have been shown to be a key strategy for tuning biological activity.
In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, where a substituted phenyl group was present at the 2-position of the benzoxazole core (analogous to the 5-position of the oxazole), a clear structure-activity relationship was observed. nih.gov Derivatives featuring electron-donating substituents on the phenyl ring, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), exhibited the most potent activity against certain microbial strains. In contrast, only one derivative with an electron-withdrawing group (fluoro, -F) showed activity. nih.gov This suggests that increased electron density on the phenyl ring may be favorable for the observed biological effect. The most active compound in this series, featuring both a methoxy and a dimethylamino group on the phenyl ring, demonstrated the highest antibacterial activity. nih.gov
| Phenyl Ring Substituent (Analogous Position) | Substituent Type | Observed Activity | Reference |
| 4-Fluoro | Electron-withdrawing | Active | nih.gov |
| 4-Methoxy | Electron-donating | Active | nih.gov |
| 4-Dimethylamino | Electron-donating | Active | nih.gov |
| 2-Methoxy, 4-Dimethylamino | Electron-donating | Most Active | nih.gov |
| Thienyl (bioisostere) | Heteroaromatic | Inactive | nih.gov |
Modulations of the Butanoic Acid Side Chain and its Impact on Interactions
The butanoic acid side chain is another crucial element for the biological activity of this compound class, primarily due to the acidic carboxylate group which can engage in ionic interactions or hydrogen bonding with target receptors. General SAR principles for arylalkanoic acids indicate that the distance between the acidic center and the aromatic ring is a critical parameter; increasing the chain length often decreases activity. pharmacy180.com
Modification of the carboxylic acid itself, for instance by converting it to an ester or an amide, can have profound effects. While the free carboxylic acid is often essential for direct interaction with a target, ester derivatives can act as prodrugs, improving pharmacokinetic properties like membrane permeability. nih.gov Amidation of the carboxylic acid moiety can also lead to a decrease or alteration of activity, depending on the specific interactions of the acid group.
Furthermore, introducing substituents on the alkyl chain can influence both potency and metabolic stability. For arylalkanoic acids, the substitution of a methyl group on the carbon atom alpha to the aromatic ring (the propionic acid motif) is a common strategy that often enhances anti-inflammatory activity. pharmacy180.com In a related series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, modifications on the propanoic acid side chain were explored. The presence of a hydroxyl group at the C-2 position was a key feature, and its derivatization, along with the stereochemistry, dramatically impacted antibacterial activity. nih.govderpharmachemica.com
| Side Chain Modification | General Impact on Activity | Example/Rationale | Reference |
| Lengthening the alkyl chain | Generally decreases activity | The optimal distance between the aromatic core and the acidic group is crucial for target binding. | pharmacy180.com |
| Esterification of carboxylic acid | Can act as a prodrug; may decrease direct activity | Improves membrane permeability, but the free acid is often required for interaction. | nih.gov |
| Amidation of carboxylic acid | Often decreases or alters activity | Removes the key ionic interaction point of the carboxylate. | nih.gov |
| α-Methylation | Can enhance activity | Increases potency in many arylalkanoic acid anti-inflammatory agents. | pharmacy180.com |
| Introduction of other functional groups | Dependent on specific interactions | A hydroxyl group on the α-carbon of a related propanoic acid series was important for activity. | nih.govderpharmachemica.com |
Stereochemical Considerations in the Design of Related Oxazole Compounds
Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.
In the development of oxazole-containing compounds, stereochemical considerations are paramount, particularly when chiral centers are introduced in the side chains. A study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives provides a compelling example. Researchers found that the (S)-configuration of the substituted phenoxyl side chain at the C-2 position of the propanoic acid resulted in excellent antibacterial activity against a range of bacteria. derpharmachemica.com This stereopreference strongly suggests a specific three-dimensional binding mode at the target site, where only one enantiomer can achieve the optimal orientation for effective interaction.
The table below summarizes the minimum inhibitory concentration (MIC) values for selected enantiopure compounds from this study, highlighting the superior activity of the (S)-enantiomers.
| Compound Substituent (R) | Configuration | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) | Reference |
| para-tert-butylphenyl | (S) | 1.56 | 3.12 | nih.gov |
| para-phenylphenyl | (S) | 1.56 | 3.12 | nih.gov |
| para-benzyloxyphenyl | (S) | 1.56 | 6.25 | nih.gov |
Data adapted from a study on propanoic acid derivatives, illustrating the principle of stereoselectivity. nih.gov
This enantioselectivity underscores the importance of controlling stereochemistry during the synthesis and design of new derivatives of this compound, should chiral centers be introduced into the butanoic acid chain or other parts of the molecule.
Comparative SAR Analysis with Diverse Heteroaryl Butanoic Acid Frameworks
To better understand the role of the oxazole ring as a central scaffold, it is useful to compare its SAR with that of analogous compounds where the oxazole is replaced by other heteroaryl systems. Heterocycles such as thiazole, oxadiazole, pyrazole (B372694), and isoxazole (B147169) can act as bioisosteres, potentially offering improved potency, selectivity, or pharmacokinetic properties. derpharmachemica.com
Oxazole vs. Thiazole: Thiazoles are common bioisosteric replacements for oxazoles, with the sulfur atom replacing the oxygen. This substitution increases the size of the heteroatom and alters its electronic properties and hydrogen-bonding capacity. In some studies, thiazole derivatives have been found to be slightly more active than their corresponding oxazole analogs. researchgate.net For example, in a study of antibacterial agents, preliminary pharmacological data revealed that the presence of a sulfur atom in the five-membered ring (thiazole) significantly influenced activity compared to its oxygen counterpart (oxazole). researchgate.net
Oxazole vs. Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another common heterocycle in medicinal chemistry. Structure-activity relationship studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown that this scaffold is a critical component for various biological activities, including antimicrobial effects. mdpi.comnih.gov The arrangement of heteroatoms in the oxadiazole ring alters the electronic distribution and dipole moment compared to the oxazole ring, which can lead to different binding interactions.
Oxazole vs. Pyrazole: Pyrazole derivatives have also been investigated as alternatives. For instance, Tanitame et al. described the SAR of pyrazole, oxazole, and imidazole (B134444) derivatives as DNA gyrase inhibitors. In their findings, the oxazole analogues showed comparatively strong antibacterial activity, though in some cases they were less potent than the corresponding pyrazole and imidazole derivatives. nih.gov
| Heterocyclic Core | Key Comparative Aspect | General Activity Trend | Reference |
| Thiazole | Bioisostere of oxazole (S for O) | Often slightly more active or equipotent in antibacterial assays. | researchgate.netresearchgate.net |
| 1,3,4-Oxadiazole | Different heteroatom arrangement | A well-established scaffold for antimicrobial agents; SAR is highly dependent on substituents at the 2 and 5 positions. | mdpi.comnih.gov |
| Pyrazole | Different heteroatom composition (N-N) | Can be more or less potent depending on the target; showed strong DNA gyrase inhibition. | nih.gov |
Chemical Transformations and Derivatization Strategies for 4 5 Phenyl 1,3 Oxazol 2 Yl Butanoic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group of 4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid is a prime target for functional group interconversions, enabling the synthesis of various derivatives such as esters and amides. These transformations are fundamental in medicinal chemistry for altering properties like solubility, stability, and cell permeability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This equilibrium-driven process often requires the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.comlibretexts.org
Amide Bond Formation: The synthesis of amides from the carboxylic acid and an amine is a crucial transformation. Direct reaction is often inefficient due to the formation of an ammonium carboxylate salt. chemistrysteps.com Therefore, coupling agents are employed to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comhepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. chemistrysteps.com Additives such as 1-hydroxybenzotriazole (HOBt) can be used to increase the efficiency of the coupling reaction and suppress side reactions. nih.gov
| Transformation | Reagents and Conditions | Product Functional Group | Notes |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible reaction; often requires removal of water to improve yield. masterorganicchemistry.comlibretexts.org |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC), +/- Additive (e.g., HOBt), Solvent (e.g., DCM, DMF) | Amide | Forms a stable amide bond; widely used in peptide synthesis. chemistrysteps.comhepatochem.com |
| Reduction to Alcohol | Strong Reducing Agent (e.g., LiAlH₄), Anhydrous Solvent (e.g., THF, Diethyl ether) | Primary Alcohol | Requires a strong reducing agent to reduce the carboxylic acid. |
Chemical Modifications and Functionalization of the Oxazole (B20620) Nucleus
The 5-phenyl-1,3-oxazole ring is an aromatic heterocycle that can undergo various chemical modifications, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the oxygen atom.
Electrophilic Aromatic Substitution: The oxazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site for substitution, especially when activated by an electron-donating group. slideshare.netthepharmajournal.com However, the presence of the phenyl group at the C5 position in the parent scaffold may direct electrophilic substitution to the phenyl ring itself, depending on the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
N-Alkylation and N-Acylation: The nitrogen atom at the 3-position of the oxazole ring is nucleophilic and can be alkylated or acylated. thepharmajournal.compharmaguideline.com Alkylation with alkyl halides can introduce a variety of substituents at the N3 position, leading to the formation of oxazolium salts. pharmaguideline.com
Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents. pharmaguideline.com These [4+2] cycloaddition reactions with various dienophiles can lead to the formation of complex bicyclic structures. documentsdelivered.com Additionally, 1,3-dipolar cycloaddition reactions involving the oxazole ring can be used to construct other heterocyclic systems. mdpi.commdpi.com
Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present at the C2 position. slideshare.netsemanticscholar.org The ease of displacement of a halogen on the oxazole ring is generally C2 > C4 > C5. semanticscholar.org
| Reaction Type | Position(s) on Oxazole Ring | Typical Reagents | Potential Products |
|---|---|---|---|
| Electrophilic Substitution | C5 (if unsubstituted) or Phenyl Ring | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Nitro or halo-substituted derivatives |
| N-Alkylation | N3 | Alkyl halides (e.g., CH₃I) | N-alkyl oxazolium salts |
| Cycloaddition (Diels-Alder) | C2 and C5 act as diene | Alkenes, Alkynes (Dienophiles) | Bicyclic adducts |
Synthesis of Conjugates and Hybrid Molecules Incorporating the Scaffold
The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules with potentially enhanced or novel biological activities. This strategy is widely used in drug discovery to combine the pharmacophoric features of different molecules. nih.govresearchgate.net
Peptide Conjugates: The carboxylic acid functionality allows for the straightforward conjugation of the scaffold to the N-terminus of peptides or to the side chains of amino acids like lysine (B10760008). semanticscholar.orgnih.gov This can be achieved using standard peptide coupling methodologies. Such conjugates can benefit from the biological targeting or transport properties of the peptide component.
Polymer Conjugates: The molecule can be attached to polymers to create materials with specific properties. For instance, incorporation into conjugated polymers can be explored for applications in organic electronics. figshare.comresearchgate.net This typically involves modifying the scaffold to introduce polymerizable groups.
Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule. The this compound scaffold can be linked to other heterocyclic systems or bioactive molecules to create hybrid compounds with dual or synergistic activities. nih.govnih.govmdpi.com The butanoic acid linker provides a flexible spacer to connect the oxazole moiety to another molecular entity.
| Conjugate/Hybrid Type | Synthetic Strategy | Connecting Linkage | Potential Application |
|---|---|---|---|
| Peptide Conjugates | Amide bond formation between the carboxylic acid and an amine group on the peptide. | Amide | Targeted drug delivery, improved pharmacokinetics. semanticscholar.org |
| Polymer Conjugates | Polymerization of a modified scaffold or grafting onto an existing polymer. | Varies (e.g., ester, amide) | Biomaterials, drug delivery systems. figshare.com |
| Hybrid Molecules | Covalent linking of the scaffold to another bioactive molecule. | Amide, ester, or other stable linkers | Multi-target drugs, synergistic therapeutic effects. nih.govresearchgate.net |
Investigation of Reaction Mechanisms and Pathway Elucidation
Understanding the mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.
Mechanism of Esterification (Fischer): The Fischer esterification proceeds through a series of reversible steps. masterorganicchemistry.comchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester. libretexts.orgchemguide.co.uk
Mechanism of Amide Coupling (with Carbodiimides): In amide bond formation using carbodiimides like DCC or EDC, the reaction begins with the protonation of one of the imine nitrogens of the coupling agent by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming the highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The amine then attacks the carbonyl carbon of this intermediate in a nucleophilic acyl substitution reaction. The leaving group, a urea derivative, is very stable, which drives the reaction to completion. chemistrysteps.com
Mechanisms of Oxazole Ring Functionalization: The mechanisms of electrophilic substitution on the oxazole ring are analogous to those of other aromatic systems, involving the formation of a resonance-stabilized cationic intermediate (a sigma complex). The regioselectivity is governed by the electronic properties of the oxazole ring. In nucleophilic aromatic substitution, the mechanism typically involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org
| Reaction | Key Intermediate(s) | Rate-Determining Step (Typical) | Driving Force |
|---|---|---|---|
| Fischer Esterification | Protonated carbonyl, Tetrahedral intermediate | Nucleophilic attack of the alcohol or elimination of water | Equilibrium shift by removal of water or use of excess alcohol. libretexts.org |
| Amide Coupling (Carbodiimide) | O-acylisourea | Formation of the O-acylisourea or nucleophilic attack by the amine | Formation of a stable urea byproduct. chemistrysteps.com |
| Electrophilic Aromatic Substitution | Sigma complex (arenium ion) | Formation of the sigma complex | Rearomatization of the ring. |
| Nucleophilic Aromatic Substitution | Meisenheimer complex | Formation of the Meisenheimer complex | Presence of electron-withdrawing groups and a good leaving group. libretexts.org |
Emerging Research Applications and Future Directions for 4 5 Phenyl 1,3 Oxazol 2 Yl Butanoic Acid
Contributions to Novel Ligand Design and Discovery Processes
There is no available scientific literature that specifically discusses the use of 4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid as a scaffold or starting point for novel ligand design. Research often focuses on related oxadiazole or other substituted oxazole (B20620) structures for designing ligands for various biological targets, but this particular compound is not featured in such studies.
Potential in Chemical Biology Probe Development
The development of chemical biology probes requires compounds with specific properties, such as the ability to be functionalized with reporter tags (e.g., fluorophores or biotin) and to interact specifically with a biological target. Currently, there are no published studies that describe the synthesis or application of this compound as a chemical biology probe.
Role as Building Block in Complex Organic Synthesis
A survey of synthetic chemistry literature does not indicate that this compound is a commonly utilized building block for the synthesis of more complex organic molecules. While the synthesis of the compound itself is feasible, its subsequent use in multi-step synthetic routes to natural products or other complex targets has not been reported.
Exploration in Advanced Materials Science and Bioimaging
The unique photophysical properties of some heterocyclic compounds have led to their use in advanced materials and bioimaging agents. However, there is no research detailing the investigation of this compound for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors, nor have its properties as a potential bioimaging agent been explored.
Mechanistic Studies of Biological Processes at the Molecular Level
The use of small molecules to probe and understand biological pathways is a cornerstone of chemical biology. At present, there is no evidence in the scientific literature of this compound being employed as a tool compound to investigate the mechanisms of biological processes at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
